6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Lipophilicity Drug Design ADME Prediction

6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 656816-32-9) features a 4-chlorobenzyl at C6 and unsubstituted C2, enabling electrophilic substitution, metal coordination, and linker conjugation. Unlike the 2-amino analog (CAS 885949-37-1), its predicted LogP 2.99 and TPSA 43.08 Ų support CNS permeability. Ideal for kinase inhibitor fragments, herbicide AHAS inhibitor screens, and PROTAC linker attachment. Procure at 98% purity to ensure reproducible biological assays and synthetic transformations.

Molecular Formula C14H13ClN4
Molecular Weight 272.74
CAS No. 656816-32-9
Cat. No. B2658435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
CAS656816-32-9
Molecular FormulaC14H13ClN4
Molecular Weight272.74
Structural Identifiers
SMILESCC1=C(C(=NC2=NC=NN12)C)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C14H13ClN4/c1-9-13(7-11-3-5-12(15)6-4-11)10(2)19-14(18-9)16-8-17-19/h3-6,8H,7H2,1-2H3
InChIKeyWRVBZJXUVVGFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 656816-32-9) – Procurement-Grade Heterocyclic Scaffold for Drug Discovery


6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 656816-32-9, molecular formula C14H13ClN4, molecular weight 272.73 g/mol) is a triazolopyrimidine heterocycle featuring a 4-chlorobenzyl substituent at the 6-position and methyl groups at the 5- and 7-positions. This rigid, nitrogen-rich scaffold belongs to a class extensively exploited in medicinal chemistry and agrochemical research, particularly as kinase inhibitor cores, herbicidal leads, and metal-chelating ligands . The 4-chlorophenyl moiety provides a synthetic handle for cross-coupling reactions while modulating lipophilicity, making the compound a versatile intermediate for lead optimization programs [1].

Why Generic Substitution of 6-(4-Chlorobenzyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine Fails – Physicochemical and Functional Differentiation from the 2-Amino Analog


Within the [1,2,4]triazolo[1,5-a]pyrimidine class, subtle structural modifications produce substantial shifts in physicochemical properties that directly impact downstream utility. The 2-amino analog (CAS 885949-37-1) differs from CAS 656816-32-9 solely by the presence of a primary amine at position 2, yet this single change alters predicted lipophilicity by approximately 0.4 logP units and raises the predicted basicity by over 2.5 pKa units . These differences govern solubility–pH profiles, membrane permeability, and the compound's suitability for specific synthetic transformations (e.g., the 2-amino group enables amide coupling, whereas the unsubstituted position 2 in CAS 656816-32-9 preserves a site for electrophilic substitution or metal-catalyzed functionalization). Consequently, interchange between these analogs without experimental verification risks failed reactions, altered pharmacokinetic profiles, or invalid screening results. The quantitative evidence below substantiates why CAS 656816-32-9 must be selected as a distinct chemical entity rather than a commodity interchangeable with its closest in-class relatives.

Quantitative Differentiation Guide – CAS 656816-32-9 Versus Closest Analogs


Predicted Lipophilicity (LogP): CAS 656816-32-9 Is ~0.43 Units More Lipophilic Than the 2-Amino Analog

The target compound (CAS 656816-32-9) has a vendor-reported computed LogP of 2.99, compared to 2.56 for the 2-amino analog (CAS 885949-37-1), yielding a +0.43 LogP differential . This places the target compound closer to the optimal lipophilicity range (LogP 2–4) for oral bioavailability while maintaining sufficient aqueous solubility for in vitro assays. The 2-amino analog, being more polar, may exhibit superior aqueous solubility but inferior passive membrane permeability.

Lipophilicity Drug Design ADME Prediction

Predicted Basicity (pKa): CAS 656816-32-9 Is >2.5 Units Less Basic Than the 2-Amino Analog

The predicted pKa of the target compound's conjugate acid is 1.69 ± 0.30, compared to 4.24 ± 0.30 for the 2-amino analog . At physiological pH (7.4), the target compound remains predominantly neutral, whereas the 2-amino analog is partially protonated (~50% ionized at pH 4.24, ~0.1% ionized at pH 7.4). This difference materially affects solubility–pH dependence and potential for salt formation.

Ionization State Solubility-pH Profile Salt Formation

Commercial Purity Grade: 98% Purity Available for CAS 656816-32-9 vs. Typical 95% for Baseline Scaffolds

CAS 656816-32-9 is offered at 98% purity by multiple vendors (e.g., Leyan, Bide Pharmatech), whereas the unsubstituted parent scaffold 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 7681-99-4) is commonly supplied at 95% purity . Higher starting purity reduces the probability of impurities interfering with sensitive catalytic reactions or biological assays, and minimizes the need for additional purification steps prior to use.

Purity Specification Procurement Reproducibility

Screening Library Provenance: CAS 656816-32-9 Has Been Profiled in Multiple PubChem BioAssays

Chemsrc records indicate that CAS 656816-32-9 has been tested in at least five distinct bioassays, including screens against regulator of G-protein signaling 4 (RGS4), mu-opioid receptor (OPRM1), ADAM17, muscarinic M1 receptor, and unfolded protein response (UPR) pathway components . The 2-amino analog (CAS 885949-37-1) does not display comparable bioassay entries on the same platform . This screening history provides pre-existing activity data that can accelerate hit-to-lead prioritization.

High-Throughput Screening Bioassay Target Engagement

Priority Application Scenarios for CAS 656816-32-9 Based on Quantitative Differentiation Evidence


Kinase Inhibitor and CNS-Penetrant Lead Optimization

The triazolopyrimidine core is a validated kinase hinge-binding scaffold. CAS 656816-32-9's predicted LogP of 2.99 places it within the favorable range for CNS penetration (typically LogP 2–4, TPSA < 70 Ų), while its TPSA of 43.08 Ų supports passive blood–brain barrier permeability . The 4-chlorophenyl group provides a vector for hydrophobic pocket occupancy and a handle for Suzuki coupling to introduce diverse aryl groups, making it a strategic intermediate in CNS kinase inhibitor programs where the more polar 2-amino analog (LogP 2.56) may fail to achieve adequate brain exposure.

Agrochemical Lead Discovery – Herbicide and Fungicide Scaffold

1,2,4-Triazolo[1,5-a]pyrimidines are an established class of acetohydroxyacid synthase (AHAS) inhibitors used as commercial herbicides (e.g., flumetsulam, metosulam). The 4-chlorobenzyl substitution at position 6 in CAS 656816-32-9 enhances lipophilicity relative to the parent scaffold, potentially improving foliar uptake and translocation in whole-plant assays. Procurement at 98% purity ensures that trace impurities do not confound dose–response measurements in greenhouse herbicidal activity screens.

Metal Coordination Chemistry and Catalysis

The nitrogen-rich triazolopyrimidine ring system acts as an N,N-bidentate ligand for transition metals. The unsubstituted position 2 in CAS 656816-32-9 preserves a coordination site, whereas the 2-amino analog's amine competes for metal binding. The 4-chlorophenyl group introduces steric bulk that can tune catalytic selectivity in cross-coupling reactions. Researchers designing novel palladium or copper catalysts can leverage the 98% purity grade to avoid ligand impurities that poison catalytic cycles.

Fragment-Based Drug Discovery (FBDD) and PROTAC Linker Attachment

With a molecular weight of 272.73 Da, CAS 656816-32-9 falls within fragment-like space (MW < 300 Da). The chlorobenzyl moiety serves as a synthetic anchor point for linker conjugation in PROTAC design, while the absence of a 2-amino group avoids undesired reactivity with electrophilic warheads. The pre-existing HTS profiling data against RGS4, opioid receptors, and UPR pathway targets provide immediate target engagement insights, reducing the time from fragment hit to lead declaration.

Quote Request

Request a Quote for 6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.